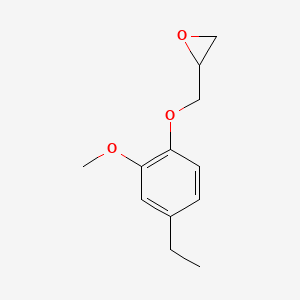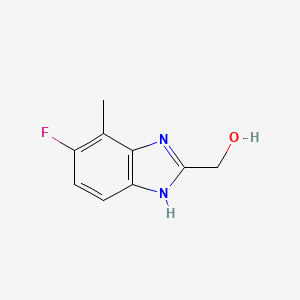
cyclopenta-1,3-diene;1-cyclopenta-1,4-dien-1-yl-N,N-dimethylmethanamine;iron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “cyclopenta-1,3-diene;1-cyclopenta-1,4-dien-1-yl-N,N-dimethylmethanamine;iron” is an organometallic compound that features a cyclopentadienyl ligand coordinated to an iron centerThese compounds are notable for their stability and unique electronic properties, making them valuable in various chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “cyclopenta-1,3-diene;1-cyclopenta-1,4-dien-1-yl-N,N-dimethylmethanamine;iron” typically involves the reaction of cyclopentadiene with iron salts under controlled conditions. One common method is the reaction of cyclopentadiene with iron(II) chloride in the presence of a reducing agent such as sodium or potassium. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where cyclopentadiene is reacted with iron salts in the presence of a suitable reducing agent. The reaction mixture is then purified through distillation or crystallization to obtain the desired product. The process is optimized to ensure high yield and purity of the final compound .
Analyse Chemischer Reaktionen
Types of Reactions
The compound “cyclopenta-1,3-diene;1-cyclopenta-1,4-dien-1-yl-N,N-dimethylmethanamine;iron” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of iron, which can further react to form various products.
Reduction: Reduction reactions can convert the iron center to a lower oxidation state, altering the compound’s reactivity.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands, leading to the formation of new organometallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often require the use of ligands such as phosphines or amines under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can produce iron(III) complexes, while reduction reactions can yield iron(0) or iron(I) species. Substitution reactions can result in a variety of new organometallic compounds with different ligands .
Wissenschaftliche Forschungsanwendungen
The compound “cyclopenta-1,3-diene;1-cyclopenta-1,4-dien-1-yl-N,N-dimethylmethanamine;iron” has numerous scientific research applications, including:
Wirkmechanismus
The mechanism by which “cyclopenta-1,3-diene;1-cyclopenta-1,4-dien-1-yl-N,N-dimethylmethanamine;iron” exerts its effects involves the interaction of the iron center with various molecular targets. The cyclopentadienyl ligands provide a stable environment for the iron atom, allowing it to participate in electron transfer reactions. These reactions can alter the electronic properties of the compound, making it reactive towards different substrates. The specific pathways involved depend on the nature of the reaction and the molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentadienyliron dicarbonyl dimer: This compound features a similar cyclopentadienyl ligand coordinated to an iron center but includes additional carbonyl ligands.
Ferrocene: A well-known metallocene with two cyclopentadienyl rings sandwiching an iron atom.
Ruthenocene: Similar to ferrocene but with ruthenium instead of iron.
Uniqueness
The uniqueness of “cyclopenta-1,3-diene;1-cyclopenta-1,4-dien-1-yl-N,N-dimethylmethanamine;iron” lies in its specific ligand arrangement and electronic properties, which provide distinct reactivity and stability compared to other metallocenes. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for scientific research .
Eigenschaften
Molekularformel |
C13H19FeN |
|---|---|
Molekulargewicht |
245.14 g/mol |
IUPAC-Name |
cyclopenta-1,3-diene;1-cyclopenta-1,4-dien-1-yl-N,N-dimethylmethanamine;iron |
InChI |
InChI=1S/C8H13N.C5H6.Fe/c1-9(2)7-8-5-3-4-6-8;1-2-4-5-3-1;/h3,5-6H,4,7H2,1-2H3;1-4H,5H2; |
InChI-Schlüssel |
PSUYVICBCCAGMC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=CCC=C1.C1C=CC=C1.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B11926208.png)
![beta-[(5-Bromo-3-pyridyl)oxy]phenethylamine](/img/structure/B11926214.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-N,N-dimethylmethanamine](/img/structure/B11926215.png)




![1-(1-Phenylvinyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B11926242.png)
![2'-[2-Biphenylyl(hydroxy)methyl]-2-hydroxy-3-(diphenylphosphino)-[1,1'-binaphthalene]](/img/structure/B11926245.png)


![(S)-2-Hydroxy-2'-[(S)-hydroxy(phenyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11926255.png)
